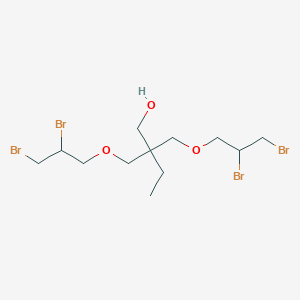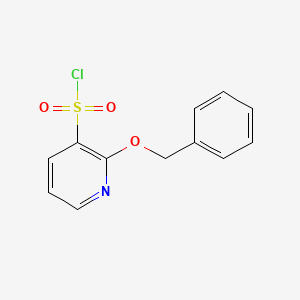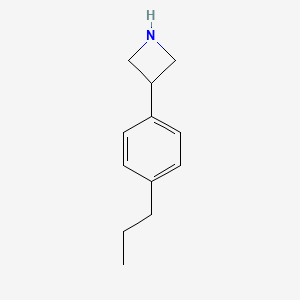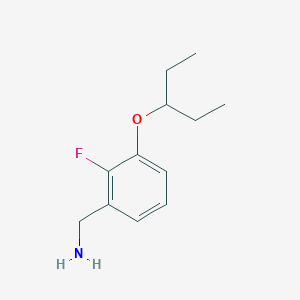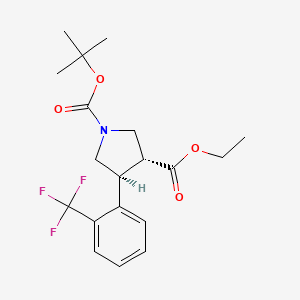
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl and ethyl esters, which undergo a series of reactions such as alkylation, cyclization, and esterification. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives with varying substituents. Examples include:
- 1-(tert-butyl) 3-ethyl 4-phenylpyrrolidine-1,3-dicarboxylate
- 1-(tert-butyl) 3-ethyl 4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
Uniqueness
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H24F3NO4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H24F3NO4/c1-5-26-16(24)14-11-23(17(25)27-18(2,3)4)10-13(14)12-8-6-7-9-15(12)19(20,21)22/h6-9,13-14H,5,10-11H2,1-4H3/t13-,14+/m1/s1 |
InChIキー |
JWZRONRNXVQNEZ-KGLIPLIRSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

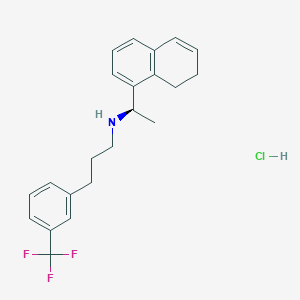
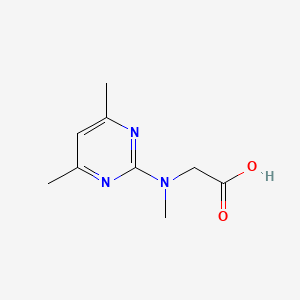
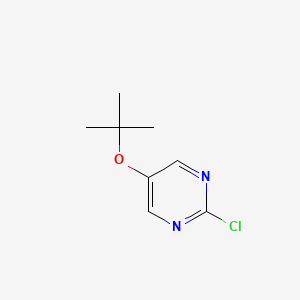
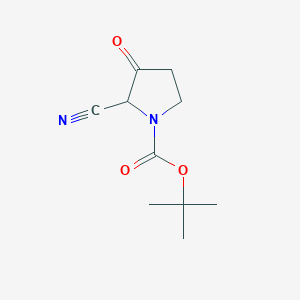
![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)
